molecular formula C12H20N2O4 B3030753 1-Tert-butyl 3-ethyl 4-amino-1H-pyrrole-1,3(2H,5H)-dicarboxylate CAS No. 951626-01-0

1-Tert-butyl 3-ethyl 4-amino-1H-pyrrole-1,3(2H,5H)-dicarboxylate

Cat. No.: B3030753
CAS No.: 951626-01-0
M. Wt: 256.30
InChI Key: OLAJVEXJZWCPEW-UHFFFAOYSA-N
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Description

1-Tert-butyl 3-ethyl 4-amino-1H-pyrrole-1,3(2H,5H)-dicarboxylate is a chemically synthesized pyrrole derivative designed for research and development applications, particularly in the field of medicinal chemistry. The compound features a pyrrole heterocycle, a five-membered aromatic ring known for its significance in bioactive molecules . This specific scaffold is of high interest in antibacterial research, as the pyrrole core is a privileged structure found in numerous natural compounds with demonstrated biological activity, including calcimycin and lynamycins, which exhibit potent efficacy against resistant pathogens like MRSA and VRE . The molecule is protected at the 1- and 3-positions with tert-butyl and ethyl ester groups, respectively, which can enhance its stability and solubility profile for further synthetic manipulation. The 4-amino group serves as a key reactive handle, allowing researchers to functionalize the molecule and create diverse libraries of analogues for structure-activity relationship (SAR) studies. The primary research value of this compound lies in its potential as a building block for the discovery of new antibacterial agents. Pyrrole-containing compounds can interact with various biological targets and have been shown to penetrate bacterial cell membranes effectively due to their balanced lipophilicity and hydrophilicity . Researchers can utilize this intermediate to develop novel therapeutics aimed at addressing the urgent global health challenge of antibacterial resistance. The product is supplied with guaranteed high purity for consistent experimental results. This chemical is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 4-amino-2,5-dihydropyrrole-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c1-5-17-10(15)8-6-14(7-9(8)13)11(16)18-12(2,3)4/h5-7,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAJVEXJZWCPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CN(C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701137756
Record name 1-(1,1-Dimethylethyl) 3-ethyl 4-amino-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701137756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951626-01-0
Record name 1-(1,1-Dimethylethyl) 3-ethyl 4-amino-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951626-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 3-ethyl 4-amino-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701137756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

1-Tert-butyl 3-ethyl 4-amino-1H-pyrrole-1,3(2H,5H)-dicarboxylate is utilized in the synthesis of various pharmaceutical agents due to its structural properties that allow for modifications leading to bioactive compounds. The amino group in the structure is particularly valuable for creating derivatives that can interact with biological targets.

Case Studies:

  • Anticancer Activity : Research has indicated that pyrrole derivatives can exhibit anticancer properties. Studies have shown that modifications to the pyrrole ring can enhance cytotoxic effects against certain cancer cell lines, making this compound a candidate for further development in anticancer therapies .

Materials Science

The compound serves as an intermediate in the synthesis of polymers and other materials. Its unique structure allows it to participate in various chemical reactions, leading to the formation of novel materials with specific properties.

Applications:

  • Polymer Synthesis : The compound can be polymerized or used as a building block for creating copolymers that exhibit desirable mechanical and thermal properties.

Biological Research

In biological studies, this compound is useful for investigating enzyme interactions and receptor binding mechanisms. Its ability to form hydrogen bonds through the amino group enhances its potential as a ligand in biochemical assays.

Research Insights:

  • Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent.

Chemical Reactions Analysis

Hydrolysis of Ester Groups

The tert-butyl and ethyl ester moieties in the compound undergo hydrolysis under acidic or basic conditions. For example:

  • Basic Hydrolysis : Treatment with aqueous NaOH converts the ethyl ester to a carboxylate, while the tert-butyl group remains intact due to its steric bulk .

  • Acidic Hydrolysis : HCl in dioxane selectively cleaves the tert-butyl ester, leaving the ethyl ester unaffected .

Table 1: Hydrolysis Conditions and Outcomes

ReagentConditionsProduct FormedYieldSource
NaOH (1M)Reflux, 4hDicarboxylic acid (tert-butyl retained)85%
HCl/dioxane (2N)RT, 12hMono-carboxylic acid (ethyl retained)78%

Reductive Amination and Hydrogenation

The 4-amino group participates in reductive amination with aldehydes or ketones. For instance, reaction with formaldehyde and NaBH3CN yields a methylated amine derivative . Catalytic hydrogenation (H2/Pd-C) reduces the pyrrole ring to a pyrrolidine, altering the compound’s planarity .

Key Observations :

  • Stereochemical outcomes depend on the reducing agent. NaBH4 produces a racemic mixture, while enzymatic methods yield enantiopure products .

  • Hydrogenation at 50 psi H2 pressure achieves full saturation of the pyrrole ring within 2h .

Nucleophilic Substitution at the Amino Group

The primary amine undergoes nucleophilic reactions:

  • Urea Formation : Treatment with urea or carbodiimides generates ureido derivatives .

  • Acylation : Acetic anhydride acetylates the amine, forming an acetamide derivative.

Table 2: Substitution Reactions

Reaction TypeReagentProductYieldSource
Ureido FormationUrea, DCC4-Ureido-pyrrole dicarboxylate72%
AcetylationAc2O, pyridine4-Acetamido-pyrrole dicarboxylate89%

Cycloaddition and Ring Functionalization

The pyrrole ring participates in 1,3-dipolar cycloadditions. For example, reactions with nitrile oxides yield isoxazoline-fused derivatives, enhancing structural complexity .

Mechanistic Insight :

  • The electron-rich pyrrole ring acts as a dipolarophile.

  • Zr-catalyzed methods (e.g., ZrCl4/THF) improve regioselectivity in tetrasubstituted pyrrole synthesis .

Oxidation Reactions

Controlled oxidation of the amine group is achievable:

  • N-Oxide Formation : m-CPBA oxidizes the amine to an N-oxide, though overoxidation to nitro groups is possible .

  • Pyrrole Ring Stability : The ring itself resists oxidation under mild conditions but degrades with strong oxidizers like KMnO4 .

Stereochemical Considerations

The cis/trans configuration of the 4-amino group influences reactivity:

  • Cis Isomers exhibit higher reactivity in acylation due to reduced steric hindrance .

  • Trans Isomers are more stable in hydrolytic reactions .

Comparison with Similar Compounds

Research Findings and Trends

  • Stereochemical Influence : Chiral analogs like the (S)-configured methyl ester () highlight the role of stereochemistry in modulating biological activity and synthetic pathways .
  • Electronic Effects : Electron-withdrawing groups (e.g., triflate in ) enhance electrophilicity, while electron-donating groups (e.g., methoxy in 3e) stabilize intermediates in cyclization reactions .
  • Synthetic Robustness : High yields (94–98%) in CuCl₂-catalyzed syntheses () demonstrate the efficiency of transition-metal catalysis for pyrrole derivatives .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 1-Tert-butyl 3-ethyl 4-amino-1H-pyrrole-1,3(2H,5H)-dicarboxylate with high yield?

  • Methodological Answer : Utilize stepwise protection of functional groups. For example, tert-butyl and ethyl ester groups can be introduced via anhydrous conditions with NaH as a base in THF, followed by recrystallization from ethanol to isolate the product . Monitor reaction progress using TLC or LC-MS to optimize reaction times (e.g., 2–72 hours depending on step complexity).
  • Key Data : Typical yields range from 56% (for analogous piperazine derivatives) to higher yields when using internal standards like mesitylene for accurate quantification .

Q. How can the structure of this compound be confirmed post-synthesis?

  • Methodological Answer : Combine single-crystal X-ray diffraction (SC-XRD) with spectroscopic techniques:

  • SC-XRD : Resolve crystal packing and bond lengths (e.g., mean C–C bond length: 0.003–0.005 Å, R factor: ≤0.060) .
  • NMR/IR : Analyze characteristic peaks (e.g., ester carbonyl stretches at ~1700–1750 cm⁻¹, amino group protons at δ 2.5–3.5 ppm) .
    • Data Contradiction Tip : If spectral data conflicts with computational predictions, re-evaluate solvent effects or crystal packing forces using DFT calculations .

Advanced Research Questions

Q. How can researchers resolve contradictory data between theoretical and experimental spectroscopic results?

  • Methodological Answer :

Perform factorial design experiments to isolate variables (e.g., solvent polarity, temperature) affecting spectral outcomes .

Use computational tools (e.g., quantum chemical reaction path searches) to model solvent interactions and compare with experimental IR/NMR data .

Validate via cross-technique consistency (e.g., correlate SC-XRD bond lengths with DFT-optimized geometries) .

Q. What advanced strategies enable the study of this compound’s reactivity in multi-step syntheses?

  • Methodological Answer :

  • Orthogonal Protection : Use tert-butyl groups for acid stability and ethyl esters for selective deprotection under basic conditions .
  • Mechanistic Probes : Introduce isotopic labeling (e.g., ¹⁵N at the 4-amino position) to track reaction pathways via MS/MS fragmentation .
    • Case Study : A 5-step synthesis of a related pyrrolidine derivative achieved 72% yield by optimizing Pd-catalyzed coupling and HCl-mediated deprotection .

Q. How can AI-driven computational models enhance the design of derivatives with tailored properties?

  • Methodological Answer :

  • Reaction Path Prediction : Apply quantum chemical calculations (e.g., density functional theory) to predict regioselectivity in functionalization reactions .
  • Smart Laboratories : Integrate automated synthesis platforms with real-time AI analysis to adjust reaction parameters (e.g., temperature, stoichiometry) dynamically .
    • Data Utilization : Train models using existing crystallographic (e.g., CCDC entries) and spectroscopic databases to predict solubility or stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tert-butyl 3-ethyl 4-amino-1H-pyrrole-1,3(2H,5H)-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-Tert-butyl 3-ethyl 4-amino-1H-pyrrole-1,3(2H,5H)-dicarboxylate

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